molecular formula C12H17N3S B14876413 (Z)-2-(2-(cyclohex-3-en-1-ylmethylene)hydrazinyl)-4,5-dimethylthiazole

(Z)-2-(2-(cyclohex-3-en-1-ylmethylene)hydrazinyl)-4,5-dimethylthiazole

Cat. No.: B14876413
M. Wt: 235.35 g/mol
InChI Key: XCVJJCIEUXTNTC-JYRVWZFOSA-N
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Description

(Z)-2-(2-(cyclohex-3-en-1-ylmethylene)hydrazinyl)-4,5-dimethylthiazole is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a cyclohexene ring, a hydrazinyl group, and a dimethylthiazole moiety. Compounds like this are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-(cyclohex-3-en-1-ylmethylene)hydrazinyl)-4,5-dimethylthiazole typically involves the condensation of cyclohex-3-en-1-one with hydrazine to form the hydrazone intermediate. This intermediate then reacts with 4,5-dimethylthiazole-2-carbaldehyde under specific conditions to yield the final product. The reaction conditions may include the use of solvents like ethanol or methanol, and the reactions are often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Industrial methods might also involve continuous flow reactors and automated systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-(cyclohex-3-en-1-ylmethylene)hydrazinyl)-4,5-dimethylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could result in the formation of an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-(cyclohex-3-en-1-ylmethylene)hydrazinyl)-4,5-dimethylthiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, this compound may exhibit interesting activities such as antimicrobial, antifungal, or anticancer properties. Researchers often study such compounds to develop new therapeutic agents.

Medicine

In medicine, derivatives of thiazoles are explored for their potential as drugs. This compound could be investigated for its pharmacological properties and potential therapeutic applications.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-(2-(cyclohex-3-en-1-ylmethylene)hydrazinyl)-4,5-dimethylthiazole would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole, 2-mercaptothiazole.

    Hydrazones: Compounds like phenylhydrazone, benzylhydrazone.

Uniqueness

What sets (Z)-2-(2-(cyclohex-3-en-1-ylmethylene)hydrazinyl)-4,5-dimethylthiazole apart is its unique combination of a cyclohexene ring, hydrazinyl group, and dimethylthiazole moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H17N3S/c1-9-10(2)16-12(14-9)15-13-8-11-6-4-3-5-7-11/h3-4,8,11H,5-7H2,1-2H3,(H,14,15)/b13-8-

InChI Key

XCVJJCIEUXTNTC-JYRVWZFOSA-N

Isomeric SMILES

CC1=C(SC(=N1)N/N=C\C2CCC=CC2)C

Canonical SMILES

CC1=C(SC(=N1)NN=CC2CCC=CC2)C

Origin of Product

United States

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